molecular formula C10H15NO B1623958 [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime CAS No. 2051-55-0

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime

Cat. No.: B1623958
CAS No.: 2051-55-0
M. Wt: 165.23 g/mol
InChI Key: JOAADLZWSUDMHZ-VIFPVBQESA-N
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Description

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime is an organic compound characterized by its unique structural features, including a cyclohexene ring with a methyl group and a methylvinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Oximation Reaction: : The primary method for synthesizing [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime involves the reaction of [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

  • Industrial Production Methods: : Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of nitroso compounds or nitriles.

  • Reduction: : Reduction of the oxime group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine.

  • Substitution: : The oxime group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines, under mild to moderate conditions.

Major Products

    Oxidation: Nitroso compounds, nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reacting electrophile or nucleophile.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The oxime group serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Biological Probes: Due to its reactivity, [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime can be used to label or modify biological molecules, aiding in the study of biochemical pathways.

Medicine

    Drug Development: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Polymer Chemistry: The oxime group can be used in the modification of polymers, enhancing their properties or introducing new functionalities.

Mechanism of Action

The mechanism by which [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime exerts its effects typically involves the reactivity of the oxime group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that alter the function or activity of the target. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone Oxime: A simpler analog without the methyl and methylvinyl substituents.

    2-Methylcyclohexanone Oxime: Lacks the methylvinyl group but shares the cyclohexanone oxime core.

    5-(1-Methylvinyl)cyclohex-2-en-1-one Oxime: Similar structure but without the additional methyl group.

Uniqueness

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both the methyl and methylvinyl groups can influence the compound’s steric and electronic properties, making it more versatile in chemical synthesis and potentially more effective in its applications compared to simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

2051-55-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/t9-/m0/s1

InChI Key

JOAADLZWSUDMHZ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC[C@@H](CC1=NO)C(=C)C

SMILES

CC1=CCC(CC1=NO)C(=C)C

Canonical SMILES

CC1=CCC(CC1=NO)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
Reactant of Route 2
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
Reactant of Route 3
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
Reactant of Route 4
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
Reactant of Route 5
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
Reactant of Route 6
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime

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